molecular formula C7H9NO3 B12880873 Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate CAS No. 360782-67-8

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate

Cat. No.: B12880873
CAS No.: 360782-67-8
M. Wt: 155.15 g/mol
InChI Key: AGWQUVWOFILGLN-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is a heterocyclic compound featuring a partially saturated pyrrole ring with a ketone group at position 2 and an ethyl ester at position 4. The 3,4-dihydro configuration indicates saturation at the 3 and 4 positions, reducing aromaticity and influencing electronic properties. This structure serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules.

Properties

CAS No.

360782-67-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl 5-oxo-3,4-dihydropyrrole-2-carboxylate

InChI

InChI=1S/C7H9NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h2-4H2,1H3

InChI Key

AGWQUVWOFILGLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-amino ynones or β-enaminones. For example, the oxidative cyclization of β-enaminones can be achieved using iodine as a promoter . Another method involves the reaction of glycine-derived enamino amides under Boc-deprotection conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of citric acid as a catalyst, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes acid-mediated cyclization to form fused heterocycles. For example, in trifluoroacetic acid (TFA), it forms 4 via a 5-exo-trig addition mechanism involving the imino-tautomer 3′ . This pathway is distinct from analogues with acid-stable N-protection groups, which require heating in TFA for cyclization .

Reagent/Condition Product Key Observations
TFA (room temperature)Fused pyrrolinone derivativeProceeds via imino-tautomer intermediate

Nucleophilic Substitution

The ethyl ester group at position 5 is susceptible to nucleophilic attack. In the presence of amines, transesterification or amidation occurs, yielding pyrrole-3-carboxamides. This reactivity is critical for synthesizing bioactive molecules, as seen in analogues of drugs like atorvastatin .

Example Reaction :

Ethyl ester+AminePyrrole-3-carboxamide+Ethanol\text{Ethyl ester} + \text{Amine} \rightarrow \text{Pyrrole-3-carboxamide} + \text{Ethanol}

Conditions : Reflux in ethanol or THF .

Paal–Knorr Condensation

The compound participates in Paal–Knorr reactions to form 1,5-diarylpyrroles. For instance, condensation with benzaldehyde derivatives under acidic conditions yields intermediates like 11 , which cyclize to diarylpyrroles 12 upon amine addition .

Key Steps :

  • Formation of 1,4-diketones via aldol reaction.

  • Cyclization with amines to form substituted pyrroles .

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature allows electrophilic substitution at positions 2 and 4. Halogenation and nitration have been reported, though specific data for this compound requires extrapolation from similar pyrrolinones.

Reactivity Trends :

  • Position 2 : Activated by the ester group.

  • Position 4 : Moderately reactive due to conjugation with the carbonyl.

Ring-Opening Reactions

Under strong basic conditions (e.g., NaOH), the lactam ring opens to form β-keto esters. This reactivity is leveraged to synthesize linear intermediates for further functionalization.

Example :

Lactam+NaOHEthyl 3-aminocrotonate\text{Lactam} + \text{NaOH} \rightarrow \text{Ethyl 3-aminocrotonate}

Scientific Research Applications

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or bind to receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate and related compounds:

Compound Name Ring Type Oxo Position Dihydro Positions Substituents Biological Activity/Application Reference
This compound Pyrrole 2 3,4 Ethyl ester at C5 Synthetic intermediate Target
Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate Pyrrole 2 1,3 Methyl at C5, ester at C4 Intermediate in antimalarial synthesis
2-Oxo-3(R)-hydroxy-lyngbyatoxin A Indole 2 N/A Hydroxy and complex side chain Cytotoxic (10–150× less potent than parent)
Ethyl 3-oxo-1,2-dihydropyrrole-4-carboxylate Pyrrole 3 1,2 Ester at C4 Precursor for pyrrolone antimalarials
Ethyl (R)-6-(furan-2-yl)-3-(4-methoxyphenyl)-2-oxo-3,4-dihydro-2H-pyran-5-carboxylate Pyran 2 3,4 Furan and methoxyphenyl Enantioselective synthesis

Key Findings from Comparative Analysis:

Structural Variations and Reactivity :

  • The position of the oxo group (C2 vs. C3) significantly impacts electronic distribution. For example, 2-oxo-pyrroles exhibit greater electron-withdrawing effects at the α-position, influencing nucleophilic substitution reactions compared to 3-oxo isomers .
  • Dihydro configurations (e.g., 3,4-dihydro vs. 1,3-dihydro) alter ring strain and conjugation, affecting stability. The 3,4-dihydro configuration in the target compound may enhance solubility due to reduced aromaticity .

Biological Activity: 2-Oxo-lyngbyatoxin derivatives (e.g., compounds 1 and 2 in ) demonstrate reduced cytotoxicity compared to their non-oxidized counterparts, suggesting that the 2-oxo group destabilizes interactions with biological targets . Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate () is a key intermediate in antimalarial drug synthesis, highlighting the pharmacological relevance of 2-oxo-pyrrole scaffolds .

Synthetic Utility :

  • The target compound’s ethyl ester group is a common motif in medicinal chemistry for enhancing bioavailability. Similar esters, such as those in and , are synthesized via acid-catalyzed cyclization or enantioselective catalysis, suggesting analogous routes for the target compound .
  • Crystallographic studies (e.g., SHELX refinements in ) indicate that hydrogen-bonding patterns in 2-oxo derivatives influence molecular packing, which is critical for solid-state properties .

This contrasts with pyranone derivatives (), where the larger ring size alters binding geometries .

Biological Activity

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrrole family of compounds, characterized by a five-membered aromatic ring containing nitrogen. Its structure can be represented as follows:

Ethyl 2 oxo 3 4 dihydro 2H pyrrole 5 carboxylate(C8H9NO3)\text{Ethyl 2 oxo 3 4 dihydro 2H pyrrole 5 carboxylate}\quad (C_8H_9NO_3)

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

  • Antitumor Activity :
    • Ethyl 2-oxo derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, a study reported that compounds with similar structures showed GI50 values in the low micromolar range against human cancer cell lines .
    • Mechanistic studies indicated that these compounds can induce apoptosis and cell cycle arrest at the G2/M phase, primarily through mitochondrial pathways .
  • Antibacterial Properties :
    • Research has demonstrated that pyrrole derivatives possess antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
  • Anti-inflammatory Effects :
    • Some studies have suggested that pyrrole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorCytotoxic effects on cancer cell lines
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of inflammatory cytokines

Table 2: Case Studies on Antitumor Activity

CompoundCell Line TestedGI50 (μM)Mechanism of Action
This compoundA549 (Lung)0.25Induces apoptosis via mitochondrial pathway
Ethyl derivative analogsMCF7 (Breast)0.08–0.41G2/M phase arrest
Pyrrole-based compoundsHeLa (Cervical)<0.5Inhibits tubulin polymerization

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Induction of Apoptosis :
    • Compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest :
    • The ability to halt the cell cycle at critical checkpoints (G1/S or G2/M) is a common feature among active derivatives, which prevents further proliferation of cancer cells .
  • Microtubule Disruption :
    • Similar to known chemotherapeutic agents, some pyrrole derivatives disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis .

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